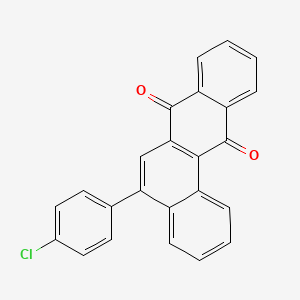
5-(4-Chlorophenyl)tetraphene-7,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)tetraphene-7,12-dione is an organic compound with the molecular formula C22H11ClO2 It is a derivative of tetraphene-7,12-dione, where a chlorophenyl group is attached at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)tetraphene-7,12-dione typically involves the following steps:
Starting Materials: The synthesis begins with tetraphene-7,12-dione and 4-chlorobenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).
Procedure: The tetraphene-7,12-dione is reacted with 4-chlorobenzene in the presence of the catalyst and base, typically in a solvent like dimethylformamide (DMF) at elevated temperatures (around 100-150°C) for several hours.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)tetraphene-7,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aromatic compounds with different functional groups.
Scientific Research Applications
5-(4-Chlorophenyl)tetraphene-7,12-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)tetraphene-7,12-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence various biochemical pathways, including oxidative stress and apoptosis, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Tetraphene-7,12-dione: The parent compound without the chlorophenyl group.
5-Phenyl-tetraphene-7,12-dione: A similar compound with a phenyl group instead of a chlorophenyl group.
5-(4-Methylphenyl)tetraphene-7,12-dione: A derivative with a methylphenyl group.
Uniqueness
5-(4-Chlorophenyl)tetraphene-7,12-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
62051-44-9 |
|---|---|
Molecular Formula |
C24H13ClO2 |
Molecular Weight |
368.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)benzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C24H13ClO2/c25-15-11-9-14(10-12-15)20-13-21-22(17-6-2-1-5-16(17)20)24(27)19-8-4-3-7-18(19)23(21)26/h1-13H |
InChI Key |
VHRVHSSHTYZHOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C(=O)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


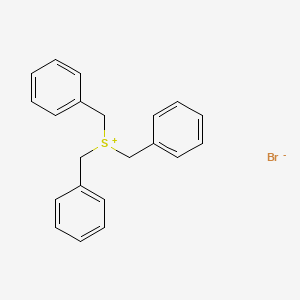
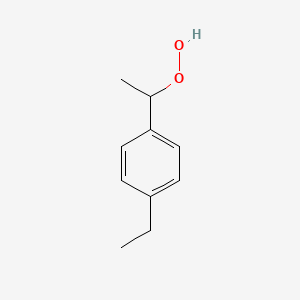
![2-[(9H-Carbazol-2-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B14554768.png)
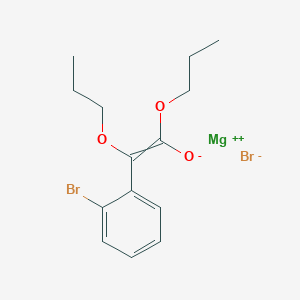
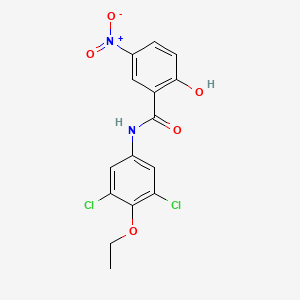
![9H-Pyrimido[4,5-c]azepin-9-one, 2-amino-5,6,7,8-tetrahydro-](/img/structure/B14554784.png)
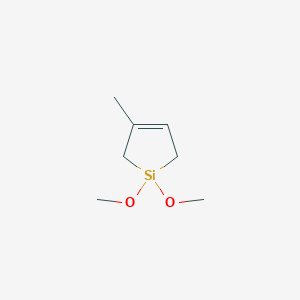
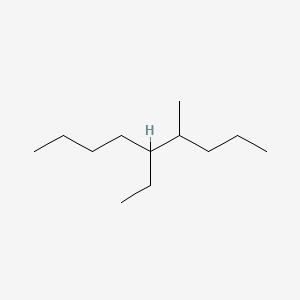
![4-{2-[(2-Bromo-4-methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14554823.png)
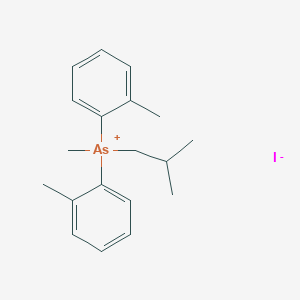
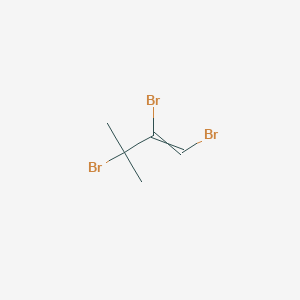
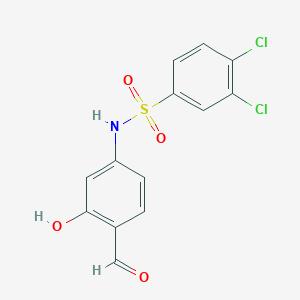
![3-Isocyanato-1-oxa-2-azaspiro[4.4]non-2-ene](/img/structure/B14554857.png)
![N~2~-[(4-Methoxyphenyl)methyl]-N-naphthalen-2-ylglycinamide](/img/structure/B14554865.png)
